![molecular formula C11H10ClFO3 B1530404 4-Chloro-3-ethoxy-2-fluorocinnamic acid CAS No. 1324063-26-4](/img/structure/B1530404.png)
4-Chloro-3-ethoxy-2-fluorocinnamic acid
Overview
Description
4-Chloro-3-ethoxy-2-fluorocinnamic acid is a laboratory chemical . It has a molecular weight of 244.65 . The IUPAC name for this compound is (2E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)-2-propenoic acid .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is 244.65 . The storage temperature is ambient . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available from the search results.Scientific Research Applications
Pharmacology
In pharmacology, 4-Chloro-3-ethoxy-2-fluorocinnamic acid is primarily utilized as a laboratory chemical . Its role is significant in the synthesis of various pharmacological agents, where it may serve as a precursor or an intermediate. The compound’s specific interactions and transformations can lead to the development of new drugs with potential therapeutic applications.
Organic Synthesis
This compound finds extensive use in organic synthesis laboratories. It acts as a building block for synthesizing more complex organic molecules . Its presence in a reaction can influence the formation of bonds, thus aiding in the creation of diverse organic compounds with desired properties for further research and application.
Material Science
In material science, 4-Chloro-3-ethoxy-2-fluorocinnamic acid contributes to the development of new materials. Its chemical structure could be integral in modifying surface properties, creating polymers, or enhancing the stability of materials under various conditions .
Biochemistry
Biochemists may employ this compound in studying enzyme-catalyzed reactions where it could act as an inhibitor or a substrate analog . It helps in understanding the biochemical pathways and the molecular basis of diseases, which is crucial for developing targeted treatments.
Agriculture
While not directly used in agriculture, 4-Chloro-3-ethoxy-2-fluorocinnamic acid could be involved in the synthesis of agrochemicals . Research in this field might explore its potential as a precursor for pesticides or herbicides that can protect crops and improve yield.
Analytical Chemistry
Analytical chemists might use this compound as a standard or reagent in chromatography and spectrometry techniques . It can help in the qualitative and quantitative analysis of samples, leading to the identification and measurement of various substances within a mixture.
Environmental Applications
The environmental impact of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is a subject of study. Researchers might investigate its biodegradability, toxicity, and long-term effects on ecosystems . Understanding these factors is essential for assessing the safety and environmental risks associated with its use.
Safety and Handling
Safety studies are crucial for any chemical compound4-Chloro-3-ethoxy-2-fluorocinnamic acid is no exception, and its handling, storage, and disposal must adhere to strict safety protocols to prevent any adverse health or environmental impacts .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .
properties
IUPAC Name |
(E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYOROFBBRKJCT-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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